N-isopropyl-2-(2-phenylethyl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-isopropyl-2-(2-phenylethyl)benzamide and related compounds involves several key techniques and reactions in organic chemistry. Studies have detailed the synthesis of similar compounds, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, through methods like nucleophilic acyl substitution and reactions with primary or secondary alkylamines. These processes yield the compounds in good to quantitative yields and demonstrate the versatility of synthetic approaches for benzamide derivatives (Saeed et al., 2020), (Guirado et al., 2002).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-isopropyl-2-(2-phenylethyl)benzamide, has been extensively studied using techniques like X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These studies reveal the compound's solid-state structures, characterized by hydrogen bonds and π-interactions that stabilize the molecular assemblies. The detailed structural analysis aids in understanding the compound's reactivity and properties (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives, including N-isopropyl-2-(2-phenylethyl)benzamide, undergo various chemical reactions, demonstrating a range of chemical properties. These compounds participate in reactions such as nucleophilic substitution and polymerization, showcasing their potential as intermediates in the synthesis of polymers and other materials. The functionalization of these compounds has been characterized by spectroscopic methods, providing insights into their chemical behavior (Summers & Quirk, 1998).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, thermal stability, and crystallinity, are crucial for their application in material science. Studies have shown that these compounds exhibit moderately high thermal stability and can be solution-cast into transparent, flexible films, indicating their potential for use in high-performance polymeric materials (Hsiao et al., 1995).

Chemical Properties Analysis

The chemical properties of N-isopropyl-2-(2-phenylethyl)benzamide and its derivatives, such as reactivity with different chemical agents and participation in complexation reactions, have been explored. These studies highlight the compound's versatility and potential applications in the development of new materials and chemical processes (Fleischmann & Ritter, 2013).

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Functionalization

N-isopropyl-2-(2-phenylethyl)benzamide derivatives have been explored in the synthesis and functionalization of polymers. For instance, Summers and Quirk (1998) described the synthesis of ω-amidopolystyrene through the reaction of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide, leading to polymers with specific end-group functionalities that could have applications in creating advanced polymer architectures (Summers & Quirk, 1998).

Bioengineering Applications

The development of bioengineering applications, particularly in cell detachment and tissue engineering, has been facilitated by polymers derived from N-isopropyl acrylamide, a compound related to N-isopropyl-2-(2-phenylethyl)benzamide. Cooperstein and Canavan (2010) reviewed the use of poly(N-isopropyl acrylamide) (pNIPAM) substrates for the nondestructive release of biological cells and proteins, highlighting its significance in studying extracellular matrices, cell sheet engineering, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).

Analytical Chemistry

In analytical chemistry, Uchiyama et al. (2003) developed fluorescent molecular thermometers based on polymers showing temperature-induced phase transitions labeled with benzofurazans. This research demonstrates the potential of N-isopropylacrylamide copolymers in creating sensitive tools for temperature measurements in various scientific and industrial applications (Uchiyama et al., 2003).

Material Science

In material science, Kristiansen et al. (2006) studied the phase behavior, nucleation, and optical properties of the binary system isotactic polypropylene/N,N',N''-tris-isopentyl-1,3,5-benzene-tricarboxamide, revealing the potential of certain benzamide derivatives in modifying the crystallization and optical properties of polymers. This research could lead to new materials with tailored properties for specific applications (Kristiansen et al., 2006).

Zukünftige Richtungen

Benzamides, including “N-isopropyl-2-(2-phenylethyl)benzamide”, have potential applications in various industries, including pharmaceuticals, paper, and plastics . They are also used as intermediates in the synthesis of therapeutic agents . Therefore, future research could focus on optimizing the synthesis process, exploring new applications, and investigating the biological activities of these compounds.

Eigenschaften

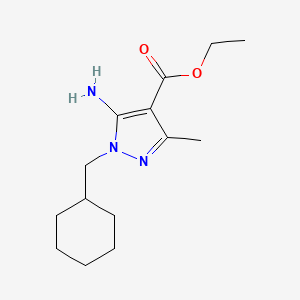

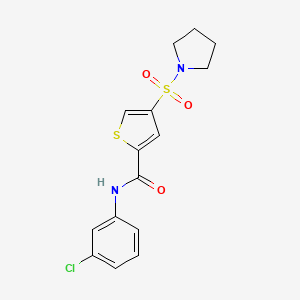

IUPAC Name |

2-(2-phenylethyl)-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-14(2)19-18(20)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEPAXHUCUROJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258758 | |

| Record name | N-(1-Methylethyl)-2-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Methylethyl)-2-(2-phenylethyl)benzamide | |

CAS RN |

304674-36-0 | |

| Record name | N-(1-Methylethyl)-2-(2-phenylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304674-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-2-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-biphenylyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperazinone](/img/structure/B5561516.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)

![3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561538.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)

![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)

![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)

![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)

![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone](/img/structure/B5561617.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)